![molecular formula C10H14N4O3 B14616692 N-Carbamoyl-2-cyano-2-[(cyclohexyloxy)imino]acetamide CAS No. 57967-08-5](/img/structure/B14616692.png)
N-Carbamoyl-2-cyano-2-[(cyclohexyloxy)imino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Carbamoyl-2-cyano-2-[(cyclohexyloxy)imino]acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a carbamoyl group, a cyano group, and a cyclohexyloxyimino group attached to an acetamide backbone. Its distinct molecular configuration makes it a subject of interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-2-cyano-2-[(cyclohexyloxy)imino]acetamide typically involves the reaction of cyanoacetamide derivatives with cyclohexanone oxime. The reaction is carried out under controlled conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction and then cooled to isolate the product through crystallization or other purification methods .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Solvent-free methods and microwave-assisted synthesis are some of the advanced techniques used to improve the sustainability and cost-effectiveness of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-Carbamoyl-2-cyano-2-[(cyclohexyloxy)imino]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano group or the carbamoyl group is replaced by other nucleophiles.
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety allows it to undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts such as dicyclohexyl carbodiimide (DCC) and 4-N,N-dimethylaminopyridine (DMAP). Reaction conditions often involve heating, stirring, and sometimes the use of solvents like dimethylformamide (DMF) or ethanol .
Major Products Formed
The major products formed from the reactions of this compound include various heterocyclic compounds, such as pyridines, pyrimidines, and other nitrogen-containing rings. These products are of significant interest due to their potential biological activities and applications in pharmaceuticals .
Aplicaciones Científicas De Investigación
N-Carbamoyl-2-cyano-2-[(cyclohexyloxy)imino]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-Carbamoyl-2-cyano-2-[(cyclohexyloxy)imino]acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-Carbamoyl-2-cyano-2-(methoxyimino)acetamide: This compound has a methoxy group instead of a cyclohexyloxy group, which affects its reactivity and applications.
2-Cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide:
Uniqueness
N-Carbamoyl-2-cyano-2-[(cyclohexyloxy)imino]acetamide is unique due to its cyclohexyloxyimino group, which imparts distinct steric and electronic effects. These effects influence its reactivity, making it suitable for specific synthetic applications and enhancing its potential as a precursor for biologically active compounds .
Propiedades
Número CAS |
57967-08-5 |
|---|---|
Fórmula molecular |
C10H14N4O3 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
2-(carbamoylamino)-N-cyclohexyloxy-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C10H14N4O3/c11-6-8(9(15)13-10(12)16)14-17-7-4-2-1-3-5-7/h7H,1-5H2,(H3,12,13,15,16) |
Clave InChI |
DQTLZCXFLCUEGF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)ON=C(C#N)C(=O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3,3-Bis(4-fluorophenyl)-3-hydroxypropyl]benzamide](/img/structure/B14616623.png)

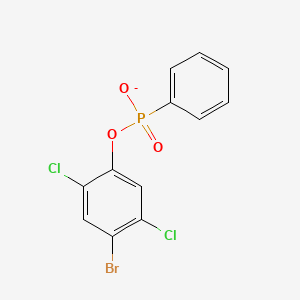

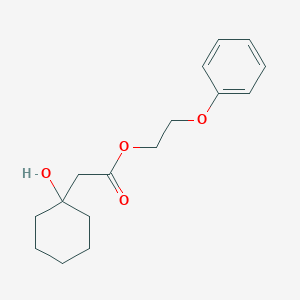
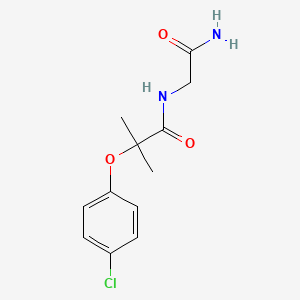
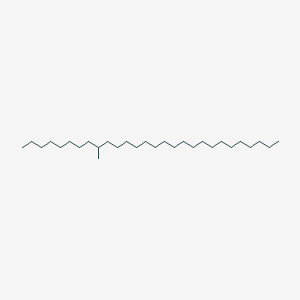
![4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}-N-phenylbenzene-1-sulfonamide](/img/structure/B14616650.png)
![Diethyl [tert-butoxy(cyano)methyl]phosphonate](/img/structure/B14616651.png)


![1,1-Difluorospiro[2.5]octane](/img/structure/B14616660.png)
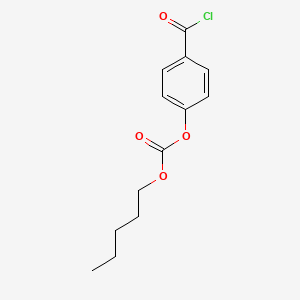
![(Pyridin-3-yl)methyl [4-(hexylsulfanyl)phenyl]carbamate](/img/structure/B14616668.png)
